molecular formula C18H16N4O3 B11075399 1-(4-methoxybenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-(4-methoxybenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11075399
M. Wt: 336.3 g/mol
InChI Key: WDECGZLGRHRJLC-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione (let’s call it QTC-4-MeOBnE) is a novel multi-target directed ligand (MTDL) designed with specific affinities for several key enzymes and receptors. These targets are relevant in the context of Alzheimer’s Disease (AD) and its potential treatment. The compound has shown promise in preclinical models, impacting neurogenesis, oxidative pathways, and inflammation .

Preparation Methods

The synthetic route to QTC-4-MeOBnE involves rational design and careful synthesis. While I don’t have specific details on the exact synthetic steps, it likely includes a combination of chemical reactions such as click chemistry, cyclization, and functional group transformations. Researchers would need to optimize reaction conditions and purification methods to obtain high yields of the compound.

Chemical Reactions Analysis

QTC-4-MeOBnE may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific transformation. For instance:

    Oxidation: Oxidative processes could modify the phenyl or triazole moieties.

    Reduction: Reduction reactions might target the carbonyl group or other functional groups.

    Substitution: Substituting the phenyl ring or the triazole nitrogen could lead to different derivatives.

Major products formed from these reactions would include derivatives with altered functional groups or side chains.

Scientific Research Applications

    Chemistry: It serves as a valuable probe for studying enzyme inhibition and ligand-receptor interactions.

    Biology: Researchers can explore its effects on cellular pathways, neurogenesis, and inflammation.

    Medicine: Investigating its impact on AD-related proteins (like β-secretase and tau) could lead to therapeutic strategies.

    Industry: QTC-4-MeOBnE might inspire drug development efforts targeting AD.

Mechanism of Action

The compound likely exerts its effects by modulating key pathways involved in AD. For instance:

    β-Secretase (BACE): Inhibition of BACE could reduce Aβ formation.

    Glycogen Synthase Kinase 3β (GSK3β): Modulating GSK3β may affect tau phosphorylation.

    Acetylcholinesterase: Interaction with this enzyme could impact cholinergic signaling.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, QTC-4-MeOBnE’s uniqueness lies in its multi-target approach. Most AD drugs focus on single targets, but QTC-4-MeOBnE’s design allows it to address multiple aspects of the disease.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C18H16N4O3/c1-25-14-9-7-12(8-10-14)11-21-16-15(19-20-21)17(23)22(18(16)24)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3

InChI Key

WDECGZLGRHRJLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2

Origin of Product

United States

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